

Combination Strategies to Enhance the Antiviral Efficacy of GSK983

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Compound of Interest

Compound Name: Gsk983

Cat. No.: B1672409

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GSK983, a novel tetrahydrocarbazole, has demonstrated broad-spectrum antiviral activity against a variety of DNA viruses. Its primary mechanism of action is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. This mode of action makes **GSK983** a promising host-targeted antiviral agent. However, its efficacy can be limited by the availability of extracellular pyrimidines through the salvage pathway. This guide explores combination strategies to overcome this limitation and enhance the antiviral potential of **GSK983**, with a focus on supporting experimental data and methodologies.

Overcoming Uridine-Mediated Antagonism through Combination with Pyrimidine Salvage Inhibitors

The antiviral activity of **GSK983** is diminished in the presence of physiological concentrations of uridine, which allows cells to bypass the block in de novo pyrimidine synthesis via the pyrimidine salvage pathway. A key strategy to counteract this is the co-administration of a pyrimidine salvage pathway inhibitor.

Experimental Combination: GSK983 and Cyclopentenyl Uracil (CPU)

A study investigating the combination of **GSK983** with cyclopentenyl uracil (CPU), an inhibitor of uridine-cytidine kinase 2 (UCK2) in the pyrimidine salvage pathway, demonstrated a potent synergistic effect against Dengue virus (DENV) replication in the presence of extracellular uridine.

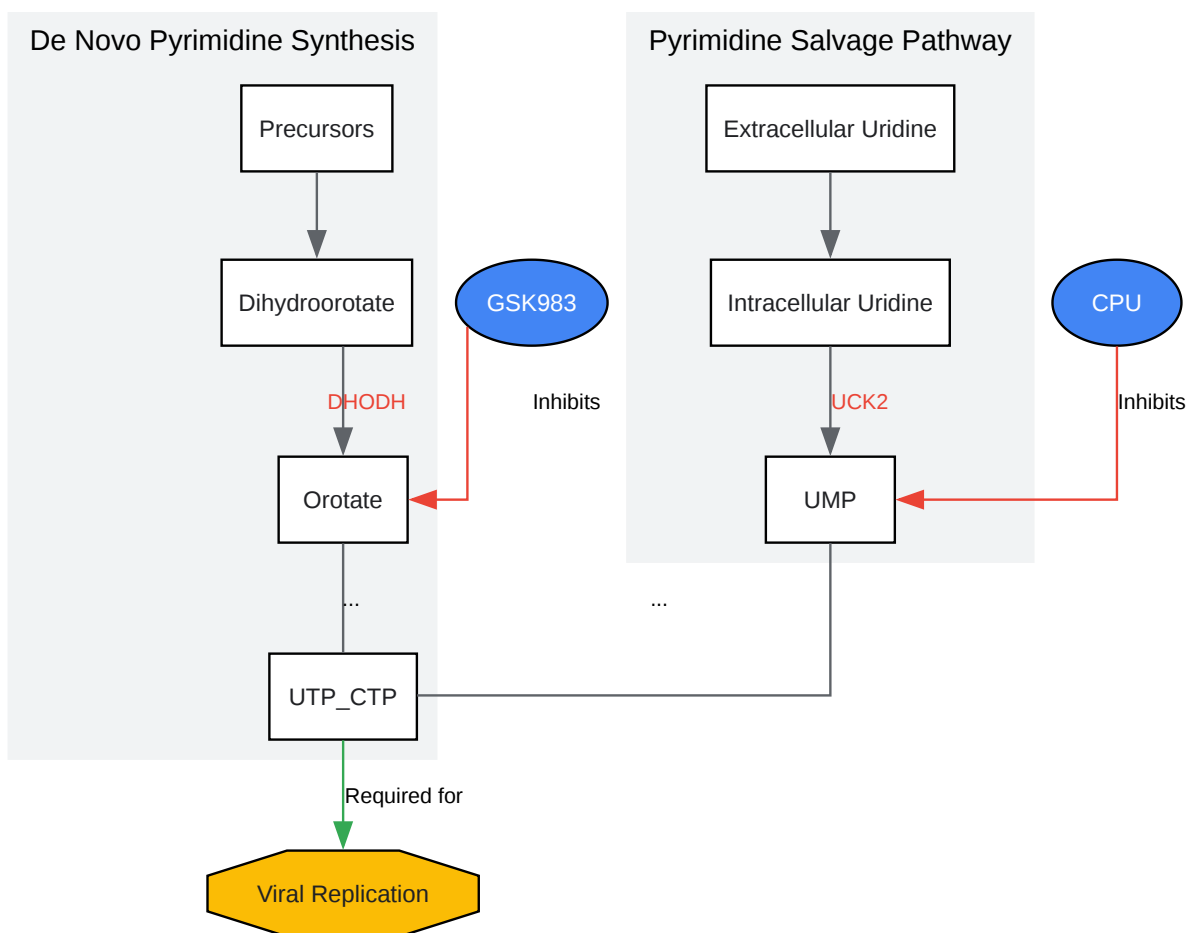
Compound/Combination	Antiviral Activity (EC50 in μM) vs.		
	DENV-2 in A549 cells (in the presence of 20 μM Uridine)	Cytotoxicity (CC50 in μM) in A549 cells	Selectivity Index (SI = CC50/EC50)
GSK983	> 10	> 50	< 5
CPU	> 1000	> 1000	-
GSK983 + CPU (1 mM)	< 0.1	> 1000	> 10000

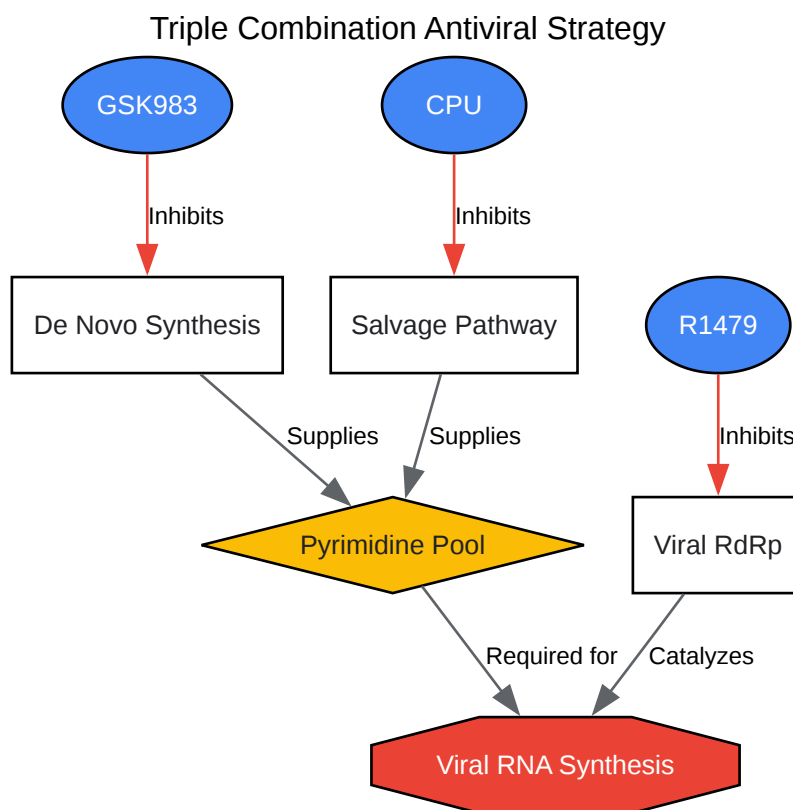
Data presented is a summary of findings from "Enhancing the Antiviral Efficacy of RNA-Dependent RNA Polymerase Inhibition by Combination with Modulators of Pyrimidine Metabolism". The exact values are extrapolated from graphical representations in the publication.

- Cell Culture: A549 lung carcinoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Viral Infection: Cells were infected with a DENV-2 (strain 16681) engineered to express a luciferase reporter gene at a multiplicity of infection (MOI) of 0.5.
- Compound Treatment: Following viral adsorption, the inoculum was removed, and cells were treated with serial dilutions of **GSK983**, CPU, or the combination of both in media containing 20 μM uridine.
- Luciferase Assay: At 48 hours post-infection, cells were lysed, and luciferase activity was measured using a commercial luciferase assay system. The reduction in luciferase signal relative to untreated controls was used to determine the effective concentration 50% (EC50).

- Cytotoxicity Assay: A parallel cytotoxicity assay was performed on uninfected A549 cells using a standard MTS assay to determine the cytotoxic concentration 50% (CC50).

Mechanism of GSK983 and CPU Synergy





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